BenchChemオンラインストアへようこそ!

tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

Cycloisomerization Hydroboration Process Chemistry

tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (CAS 1172623-98-1; molecular formula C₁₆H₁₉F₂NO₃; MW 311.32 g/mol) is a chiral N-Boc-protected 3-amino-dihydropyran building block that serves as a critical late-stage intermediate in the convergent manufacturing synthesis of omarigliptin (MK-3102), Merck's once-weekly DPP-4 inhibitor for type 2 diabetes. The compound features a (2R,3S) trans-configuration, a 2,5-difluorophenyl substituent at C2, a tert-butyl carbamate (Boc) protecting group on the C3 amine, and a 3,4-dihydro-2H-pyran ring bearing a single endocyclic double bond—a structural feature that directly enables the Ru-catalyzed hydroboration/oxidation sequence required to elaborate the pyranone core in the downstream manufacturing process.

Molecular Formula C16H19F2NO3
Molecular Weight 311.32 g/mol
Cat. No. B15286189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Molecular FormulaC16H19F2NO3
Molecular Weight311.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F
InChIInChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)
InChIKeyOLXPRJZWYJVTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (CAS 1172623-98-1): Procurement-Grade Overview of an Omarigliptin Key Intermediate


tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (CAS 1172623-98-1; molecular formula C₁₆H₁₉F₂NO₃; MW 311.32 g/mol) is a chiral N-Boc-protected 3-amino-dihydropyran building block that serves as a critical late-stage intermediate in the convergent manufacturing synthesis of omarigliptin (MK-3102), Merck's once-weekly DPP-4 inhibitor for type 2 diabetes [1]. The compound features a (2R,3S) trans-configuration, a 2,5-difluorophenyl substituent at C2, a tert-butyl carbamate (Boc) protecting group on the C3 amine, and a 3,4-dihydro-2H-pyran ring bearing a single endocyclic double bond—a structural feature that directly enables the Ru-catalyzed hydroboration/oxidation sequence required to elaborate the pyranone core in the downstream manufacturing process [2]. It is also catalogued as Omarigliptin Impurity 1 and used as an analytical reference standard in pharmaceutical quality control [3].

Why Generic Substitution Fails for tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate: Structural Specificity in Convergent Omarigliptin Synthesis


This compound cannot be interchanged with its closest structural analogs—the corresponding saturated 5-hydroxytetrahydropyran (CAS 1172623-99-2) or the 5-oxotetrahydropyran ketone (CAS 1456616-43-5)—without fundamentally altering the synthetic sequence. The endocyclic double bond of the 3,4-dihydro-2H-pyran ring is the essential synthetic handle for the regioselective Ru-catalyzed hydroboration that installs the C5 hydroxyl group en route to the pyranone core; the fully saturated analog lacks this reactive site, while the ketone analog resides at a different oxidation state incompatible with the hydroboration step [1]. Furthermore, the (2R,3S) stereochemistry at C2–C3 is pharmacophorically mandated: SAR studies demonstrate that among eight possible stereoisomers, only the 2R,3S,5R isomer yields potent DPP-4 inhibition (omarigliptin IC₅₀ = 1.6 nM), and the 2R,3S configuration at this intermediate stage is irreversibly set during the Ru-catalyzed DKR reduction (24:1 dr, >99% ee) prior to cycloisomerization [2]. Substituting an intermediate with incorrect stereochemistry propagates errors that cannot be corrected downstream, making stereochemical fidelity a non-negotiable procurement criterion [3].

Quantitative Differentiation Evidence: tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate vs. Closest Structural Analogs


Ring Unsaturation as a Regioselective Synthetic Handle: 3,4-Dihydro-2H-pyran vs. Saturated Tetrahydro-2H-pyran

The target compound contains a 3,4-dihydro-2H-pyran ring with a single endocyclic double bond (Δ³), which serves as the obligatory substrate for the Ru-catalyzed hydroboration step that installs the C5 hydroxyl group in the downstream pyranol intermediate (compound 23 in the manufacturing route). When this intermediate is subjected to hydroboration followed by RuCl₃-catalyzed oxidation, the Boc-ketone (pyranone 5) is obtained with Ru levels controlled to <90 ppm prior to further processing [1]. In contrast, the saturated 5-hydroxytetrahydropyran analog (CAS 1172623-99-2, MW 329.34, C₁₆H₂₁F₂NO₄) has a fully saturated ring (zero endocyclic double bonds), rendering it incapable of serving as a hydroboration substrate. The ketone analog (CAS 1456616-43-5, MW 327.32, C₁₆H₁₉F₂NO₄, (2R,3R) configuration) is already oxidized at C5 and resides downstream in the synthetic pathway after hydroboration/oxidation has been completed [2].

Cycloisomerization Hydroboration Process Chemistry Intermediate Stage Differentiation

Stereochemical Configuration (2R,3S) vs. (2R,3R): Pharmacophoric Requirement for DPP-4 Binding Affinity

The (2R,3S) trans-configuration of the target compound is the pharmacophorically essential stereochemistry for ultimate DPP-4 binding. In the J. Med. Chem. 2014 omarigliptin disclosure, all eight possible stereoisomers of the lead tetrahydropyran series were synthesized and evaluated; the 2R,3S,5R isomer was identified as the most potent, with the trans-2,5-difluorophenyl-3-amino group described as essential for binding to the DPP-4 active site [1]. The omarigliptin final API achieves an IC₅₀ of 1.6 nM (Ki = 0.8 nM) against DPP-4, which is approximately 11-fold more potent than sitagliptin (IC₅₀ = 18 nM) [1]. The ketone analog (CAS 1456616-43-5) bears a (2R,3R) configuration—a different relative stereochemistry at C3—and is catalogued as Omarigliptin Impurity 6 rather than as the productive intermediate [2]. In the manufacturing process, the (2R,3S) configuration is established during the Ru-catalyzed DKR asymmetric transfer hydrogenation using (R,R)-Ts-DENEB catalyst, which delivers 24:1 diastereomeric ratio and >99% enantiomeric excess [3].

Stereochemistry DPP-4 SAR Diastereoselectivity Chiral Intermediate

2,5-Difluorophenyl vs. 2,4,5-Trifluorophenyl: Comparable DPP-4 Potency with Differentiated Physicochemical Profile

The 2,5-difluorophenyl substituent on the target compound was explicitly benchmarked against the 2,4,5-trifluorophenyl group in the omarigliptin medicinal chemistry program. In the J. Med. Chem. 2014 publication, replacement of the left-hand-side trifluorophenyl group of lead compound 7b with other substituents was systematically evaluated; all substitutions resulted in reduced DPP-4 potency with the sole exception of the difluorophenyl group, which demonstrated comparable DPP-4 inhibition activity [1]. The ultimate omarigliptin API (bearing the 2,5-difluorophenyl motif) achieved an IC₅₀ of 1.6 nM, selectivity of IC₅₀ > 67 μM across all tested off-target proteases (QPP, FAP, PEP, DPP8, DPP9), and weak ion channel activity (IC₅₀ > 30 μM at IKr, Cav1.2, Nav1.5) [1]. The 2,5-difluorophenyl substitution pattern also contributes to a lower calculated XLogP3 (3.3 for the intermediate; omarigliptin cLogP ~2.0) compared to trifluorophenyl analogs, which is relevant for controlling the lipophilicity of downstream intermediates and the final API [2].

Fluorination SAR DPP-4 Inhibition Lipophilicity Bioisostere Selection

Purity Tiers and Dual-Use Status: Bulk Synthetic Intermediate (≥98%) vs. Certified Impurity Reference Standard (>95%, ISO 17034)

This compound occupies a distinctive procurement niche: it is simultaneously supplied as a bulk synthetic intermediate (with purity grades spanning 95% to 99% across vendors) and as a certified pharmaceutical impurity reference standard (Omarigliptin Impurity 1) manufactured under ISO 17034 accreditation [1]. Bidepharm offers the compound at 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . Multiple vendors supply at 99% purity for pharmaceutical intermediate applications [2]. As an impurity reference standard (CATO C4X-11471), the compound is certified at >95% purity with a 3-year shelf life under recommended storage (2–8°C), enabling its use as a quantitative calibrant in HPLC method validation and batch-release testing of omarigliptin API [1]. In contrast, the structurally closest analogs—the ketone impurity (CAS 1456616-43-5, Impurity 6) and the hydroxyl impurity (CAS 1172623-99-2, Impurity 2)—are typically available at ≥95% purity primarily as reference standards, with fewer bulk intermediate supply options [3].

Reference Standard Impurity Profiling Quality Control GMP Intermediate

Physicochemical Differentiation: Boiling Point, Density, and LogP Comparison Across the Omarigliptin Intermediate Cascade

The target compound is distinguished from its immediate downstream analogs by a unique combination of predicted physicochemical properties that directly impact handling, purification, and storage logistics. The boiling point of the target dihydropyran intermediate is predicted at 395.8±42.0 °C (at 760 mmHg), significantly lower than the saturated 5-hydroxy analog (CAS 1172623-99-2: 439.7±45.0 °C) . Density follows the same trend: 1.21±0.1 g/cm³ for the target vs. 1.26±0.1 g/cm³ for the hydroxyl analog . The XLogP3 of the target is 3.3 (PubChem), versus a reported LogP of approximately 2.1 for the more polar hydroxyl analog—a difference of ~1.2 log units that affects both reversed-phase chromatographic retention and solvent partitioning behavior during extractive workup [1][2]. Recommended long-term storage for the target compound is −20°C in sealed, moisture-free containers, with some vendors specifying a 3-year shelf life for powder under these conditions .

Physicochemical Properties Process Engineering Chromatographic Method Development Supply Chain Storage

Validated Application Scenarios for tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate in Research and Industrial Workflows


Convergent Manufacturing Synthesis of Omarigliptin (MK-3102) API via Ru-Catalyzed Cycloisomerization–Hydroboration–Oxidation Cascade

This compound is the direct product of the Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol (compound 22 in the Merck manufacturing route) and the immediate substrate for the subsequent hydroboration/oxidation sequence that yields pyranone 5 [1]. Its (2R,3S) stereochemistry is set irreversibly at this stage, with the upstream DKR reduction delivering 24:1 dr and >99% ee, and its 3,4-dihydro-2H-pyran double bond provides the regiochemical handle for hydroboration [1]. The overall manufacturing route from glycine ester 11 to omarigliptin proceeds in 29% overall yield, and this intermediate sits near the midpoint of the convergent assembly, making its reliable procurement with verified stereochemical purity (>98%, confirmed by chiral HPLC or NMR) essential for maintaining overall process yield and API quality [1]. Selection of this specific intermediate over the saturated or ketone analogs is mandatory because only the dihydropyran oxidation state is compatible with the hydroboration step; any deviation forces a redesign of the entire endgame synthetic sequence [2].

Analytical Reference Standard for Omarigliptin Impurity Profiling and HPLC Method Validation in Pharmaceutical Quality Control

As Omarigliptin Impurity 1, this compound is certified at >95% purity under ISO 17034 accreditation and is used as a quantitative calibrant for HPLC/LC-MS methods that monitor process-related impurities in omarigliptin API batches [1]. Its unique retention time relative to other omarigliptin impurities (Impurity 2: 5-hydroxytetrahydropyran, CAS 1172623-99-2; Impurity 6: 5-oxotetrahydropyran, CAS 1456616-43-5) enables resolution and quantification in a single chromatographic run [2]. The compound's well-defined UV chromophore (2,5-difluorophenyl moiety) and Boc-protected amine provide robust detection at standard HPLC-UV wavelengths (210–254 nm), and its intermediate lipophilicity (XLogP3 = 3.3) ensures compatibility with both reversed-phase C18 and phenyl-hexyl columns using acetonitrile/water or methanol/water gradients [3]. QC laboratories requiring ICH Q3A/Q3B-compliant impurity profiling of omarigliptin drug substance or drug product should prioritize procurement of the ISO-certified reference standard grade rather than the bulk intermediate grade to ensure metrological traceability [1].

DPP-4 Inhibitor Medicinal Chemistry: Building Block for Structure–Activity Relationship Exploration of 2,3,5-Trisubstituted Tetrahydropyrans

The target compound serves as a validated starting point for SAR exploration of the tetrahydropyran DPP-4 inhibitor chemotype. The Boc protecting group on the C3 amine can be selectively removed under acidic conditions (TFA or HCl/dioxane) to liberate the free amine for reductive amination with diverse heterocyclic aldehydes or ketones, mimicking the convergent endgame coupling used in the omarigliptin synthesis [1]. The 2,5-difluorophenyl group has been empirically validated as one of only two aromatic substituents (alongside 2,4,5-trifluorophenyl) that maintain low-nanomolar DPP-4 potency within this scaffold, providing a rational basis for analog design [2]. Furthermore, the 3,4-dihydro-2H-pyran double bond can be functionalized through hydroboration, epoxidation, or dihydroxylation to access diverse C5-substituted tetrahydropyran libraries—a synthetic versatility not available from the fully saturated or pre-oxidized analogs [3]. For medicinal chemistry groups exploring next-generation DPP-4 inhibitors or related serine protease targets, procuring this intermediate at ≥98% purity with documented stereochemical integrity is recommended to ensure reproducible SAR data [4].

Process Chemistry Development and Route Scouting for Chiral Amino-Dihydropyran Intermediates

This compound exemplifies a privileged intermediate class—chiral N-Boc-3-amino-3,4-dihydro-2H-pyrans—constructed via Ru-catalyzed cycloisomerization, a transformation of broad applicability in heterocycle synthesis [1]. Process development groups evaluating alternative synthetic routes to omarigliptin or its analogs (including the protecting-group-free asymmetric Henry/nitro-Michael–lactolization–dehydration route described by Xu et al., J. Org. Chem. 2017) can use this compound as a benchmark intermediate for comparing route efficiency, step count, and stereochemical fidelity [2]. The compound's predicted boiling point (395.8 °C), moderate lipophilicity (XLogP3 = 3.3), and Boc-protected amine functionality provide reference data for designing extractive workups, distillations, and chromatographic purifications in kilo-lab and pilot-plant settings [3]. Procurement at the 99% purity grade from qualified suppliers with full analytical documentation (NMR, HPLC, LC-MS, residual solvent analysis) is advised for process validation studies where impurity fate-and-purge understanding is required [4].

Quote Request

Request a Quote for tert-Butyl (trans-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.